molecular formula C13H15ClN2S B187884 1-(3-CHLOROPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE CAS No. 37489-49-9

1-(3-CHLOROPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE

Cat. No.: B187884
CAS No.: 37489-49-9
M. Wt: 266.79 g/mol
InChI Key: HSKCSMAIVPLPLJ-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the class of pyrimidinethiones This compound is characterized by the presence of a pyrimidine ring with a thione group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a chlorophenyl-substituted ketone with a thiourea derivative in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in achieving the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinethione, 1-phenyl-3,4-dihydro-4,4,6-trimethyl-
  • 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
  • 2(1H)-Pyrimidinethione, 1-(m-bromophenyl)-3,4-dihydro-4,4,6-trimethyl-

Uniqueness

1-(3-CHLOROPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is unique due to the presence of the m-chlorophenyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

37489-49-9

Molecular Formula

C13H15ClN2S

Molecular Weight

266.79 g/mol

IUPAC Name

3-(3-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3,(H,15,17)

InChI Key

HSKCSMAIVPLPLJ-UHFFFAOYSA-N

SMILES

CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C

Isomeric SMILES

CC1=CC(N=C(N1C2=CC(=CC=C2)Cl)S)(C)C

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C

Key on ui other cas no.

37489-49-9

Origin of Product

United States

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